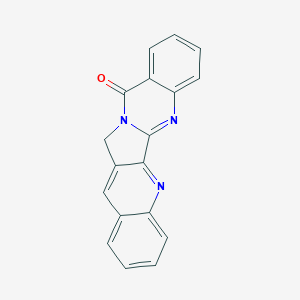

Luotonin A

Übersicht

Beschreibung

Bromofosfamid, auch bekannt als (S)-(-)-Bromofosfamid, ist eine synthetische Verbindung, die zur Klasse der Oxazaphosphorin-Medikamente gehört. Es ist ein enantiomerenreines Brom-Analogon von Ifosfamid, einem bekannten Chemotherapeutikum. Bromofosfamid hat eine signifikante Antitumoraktivität gezeigt und wird für seinen potenziellen Einsatz in der Krebsbehandlung untersucht .

Wissenschaftliche Forschungsanwendungen

Bromofosfamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung zur Untersuchung der Reaktivität und Mechanismen von Oxazaphosphorin-Derivaten verwendet.

Biologie: Bromofosfamid wird in Studien eingesetzt, die die Auswirkungen von DNA-Alkylierungsmitteln auf zelluläre Prozesse untersuchen.

Medizin: Die Verbindung wird für ihr Potenzial als Antikrebsmittel, insbesondere bei der Behandlung von nicht-kleinzelligem Lungenkrebs und anderen Tumoren, untersucht.

Wirkmechanismus

Bromofosfamid übt seine Wirkungen durch DNA-Alkylierung aus, was zur Bildung von Vernetzungen zwischen DNA-Strängen führt. Dies stört die DNA-Replikation und -Transkription und führt letztendlich zum Zelltod. Die Verbindung zielt auf sich schnell teilende Krebszellen ab, was sie bei der Behandlung von Tumoren wirksam macht. Die beteiligten molekularen Pfade umfassen die Aktivierung von DNA-Reparaturmechanismen und die Induktion von Apoptose .

Biochemische Analyse

Biochemical Properties

Luotonin A plays a significant role in biochemical reactions. It interacts with human DNA topoisomerase I, stabilizing the topoisomerase I-DNA covalent binary complex . This interaction leads to cytotoxicity in cells .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by interfering with DNA replication, transcription, and other processes through the relaxation of supercoiled DNA . This interference can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, specifically with human DNA topoisomerase I . It exerts its effects at the molecular level by inhibiting topoisomerase I, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound continues to stabilize the cleavable human topoisomerase I-DNA binary complex, resulting in sustained cytotoxicity to cells

Metabolic Pathways

The metabolic pathways that this compound is involved in are primarily related to its interaction with human DNA topoisomerase I . Detailed information about any enzymes or cofactors that it interacts with, or any effects on metabolic flux or metabolite levels, is not currently available.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Bromofosfamid umfasst mehrere wichtige Schritte:

Kondensation: Das chirale 2-Chlor-3-(alpha-Methylbenzyl)tetrahydro-2H-1,3,2-oxaazaphosphorin-2-oxid wird mit 2-Chlorethylamin kondensiert, um das 2-(Chlorethylamino)-Derivat zu bilden.

Katalytische Hydrierung: Die chirale Hilfsgruppe wird durch katalytische Hydrierung unter Verwendung von Wasserstoffgas über Palladium auf Kohlenstoff entfernt, wodurch ®-2-(2-Chlorethylamino)tetrahydro-2H-1,3,2-oxaazaphosphorin-2-oxid entsteht.

Acylierung: Die resultierende Verbindung wird mit Bromacetylbromid in Gegenwart von Triethylaminhydrobromid acyliert, um Bromacetamid zu produzieren.

Reduktion: Die Amidcarbonylgruppe wird mit Natriumborhydrid und Bortrifluorid-Diethyletherat reduziert.

Industrielle Produktionsmethoden

Die industrielle Produktion von Bromofosfamid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab mit Optimierungen für Ausbeute und Reinheit. Der Prozess umfasst eine präzise Steuerung der Reaktionsbedingungen wie Temperatur, Druck und Reagenzkonzentrationen, um eine gleichbleibende Qualität und Wirksamkeit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Bromofosfamid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Bromofosfamid kann oxidiert werden, um verschiedene Metaboliten zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen innerhalb der Verbindung verändern.

Substitution: Bromofosfamid kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid werden häufig als Reduktionsmittel verwendet.

Substitution: Halogenierungsmittel wie Brom und Chlor werden für Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene bromierte und chlorierte Derivate sowie oxidierte und reduzierte Metaboliten .

Vergleich Mit ähnlichen Verbindungen

Bromofosfamid wird mit anderen Oxazaphosphorin-Derivaten verglichen, wie zum Beispiel:

Cyclophosphamid: Ein weiteres DNA-Alkylierungsmittel mit ähnlichen Wirkungsmechanismen, aber unterschiedlichen pharmakokinetischen Eigenschaften.

Ifosfamid: Ein strukturelles Analogon von Bromofosfamid mit einem breiteren Spektrum an Antitumoraktivität.

Trofosfamid: Ein Prodrug, das im Körper zu aktiven Alkylierungsmitteln metabolisiert wird.

Bromofosfamid ist einzigartig aufgrund seiner enantiomeren Reinheit und der spezifischen Bromsubstitution, die unterschiedliche pharmakologische Eigenschaften und möglicherweise verbesserte therapeutische Indizes verleihen .

Biologische Aktivität

Luotonin A, a natural alkaloid derived from the plant L. luotonin, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities, particularly its anticancer and antimicrobial properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential applications in agriculture as a fungicide and insecticide.

This compound primarily exerts its biological effects through the inhibition of topoisomerase I (Topo I), an essential enzyme involved in DNA replication and transcription. The compound stabilizes the Topo I-DNA covalent complex, leading to DNA cleavage and subsequent cell death. This mechanism is crucial for its cytotoxicity against cancer cells.

The structure-activity relationship (SAR) studies have revealed that modifications to this compound can enhance its potency. For instance, the introduction of various substituents on the A and E rings has been shown to significantly improve antiproliferative activity against human tumor cell lines, such as:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | SW480 | >100 |

| 4,9-Diamino-Luotonin A | SW480 | 2.03 |

| 4,9-Diamino-Luotonin A | HL60 | 0.82 |

| 1,3-Dimethoxy-Luotonin A | Ishikawa | 5.84 |

| 8-Piperazinyl-Luotonin A | HepG2 | 3.58 |

These results indicate that certain derivatives of this compound possess enhanced cytotoxicity comparable to established chemotherapeutic agents like camptothecin .

Anticancer Activity

This compound has been evaluated against various cancer cell lines, demonstrating significant antiproliferative effects:

- In vitro Studies : In a series of studies, this compound and its analogues exhibited potent activity against several cancer cell lines including MDA-MB-231 (triple-negative breast cancer), HeLa (cervical cancer), and HCT116 (colon cancer). The IC50 values for these compounds indicate their effectiveness in inhibiting cancer cell growth.

- Comparative Efficacy : The original this compound showed limited activity with IC50 values greater than 100 µM in some assays, whereas modified derivatives demonstrated much lower IC50 values, indicating improved potency. For example, the 4-Cl analogue exhibited enhanced cytotoxicity compared to this compound itself .

Antimicrobial Properties

In addition to its anticancer properties, this compound has been investigated for its antimicrobial potential:

- Fungicidal Activity : Recent studies have shown that this compound exhibits fungicidal activity against Botrytis cinerea, a common plant pathogen. The natural compound displayed an inhibitory rate similar to that of ribavirin in antiviral assays, indicating potential applications in agriculture as a fungicide .

- Insecticidal Activity : Certain analogues of this compound have also demonstrated insecticidal properties, suggesting that these compounds could be developed into environmentally friendly pesticides .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Study on SW480 Cell Line : The introduction of amino groups into the structure led to significant increases in cytotoxicity. The derivative 4,9-diamino-Luotonin A showed an IC50 of 2.03 µM against SW480 cells, indicating strong antiproliferative effects comparable to existing drugs used in clinical settings .

- Evaluation Against Multiple Cell Lines : In a comprehensive study involving various human tumor cell lines (including MDA-MB-231 and HeLa), modified derivatives exhibited superior activity compared to the parent compound. Some derivatives achieved IC50 values below 5 µM, demonstrating their potential as therapeutic agents .

Eigenschaften

IUPAC Name |

3,11,21-triazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,13,15,17,19-nonaen-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11N3O/c22-18-13-6-2-4-8-15(13)20-17-16-12(10-21(17)18)9-11-5-1-3-7-14(11)19-16/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUMDXNLBIYLTER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC3=CC=CC=C3N=C2C4=NC5=CC=CC=C5C(=O)N41 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501347723 | |

| Record name | Luotonin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501347723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205989-12-4 | |

| Record name | Luotonin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501347723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 205989-12-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary biological target of luotonin A?

A1: this compound is a potent inhibitor of human DNA topoisomerase I []. It stabilizes the topoisomerase I-DNA covalent binary complex, leading to DNA strand breaks and ultimately cell death [].

Q2: Does this compound affect topoisomerase II?

A3: Yes, some studies indicate that this compound and certain derivatives can inhibit topoisomerase II, although the potency might be lower compared to its effect on topoisomerase I [, ].

Q3: Are there any other potential biological targets of this compound besides topoisomerases?

A4: Research suggests that this compound's mechanism of action might extend beyond topoisomerase I inhibition. Studies on a 4-amino this compound derivative revealed a significant G2/M cell cycle arrest, hinting towards additional targets or atypical inhibition mechanisms [].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C19H12N2O2, and its molecular weight is 300.31 g/mol.

Q5: Is there information available about the material compatibility of this compound?

A5: The provided research focuses primarily on the synthesis and biological evaluation of this compound and its derivatives. Information regarding its compatibility with specific materials is not explicitly discussed.

Q6: Does this compound exhibit any catalytic properties?

A6: The research primarily focuses on this compound's role as an inhibitor of topoisomerase I, and there is no mention of its catalytic activity.

Q7: Have any computational studies been conducted to understand the interaction of this compound with topoisomerase I?

A8: Yes, docking studies have been performed to investigate the binding mode of this compound and its analogues to the topoisomerase I-DNA complex []. These studies revealed that some promising analogues, particularly those with a 3,5-dimethylphenyl substituent on the B ring, exhibit a novel binding mode distinct from known topoisomerase poisons like topotecan [].

Q8: How does the structure of this compound contribute to its topoisomerase I inhibitory activity?

A9: The pentacyclic ring structure of this compound, particularly its A and B rings, plays a crucial role in its interaction with topoisomerase I [, , ].

Q9: What is the impact of modifications on the A-ring of this compound?

A10: Modifications to the A ring, such as the introduction of amino groups at different positions, can significantly affect the cytotoxic activity and potentially alter the mechanism of action [, ].

Q10: How do modifications on the B-ring impact the biological activity of this compound?

A11: Introducing specific substituents on the B-ring, like a 3,5-dimethylphenyl group, can significantly enhance both topoisomerase I inhibition and cytotoxicity, possibly due to a novel binding mode [].

Q11: Does modifying the D-ring of this compound affect its activity?

A12: Studies show that reducing the planarity of the D-ring in this compound analogues does not completely abolish topoisomerase I/II inhibition or cytotoxicity, suggesting some flexibility in the structure-activity relationship [].

Q12: What is known about the stability of this compound compared to camptothecin?

A13: this compound lacks the labile δ-lactone moiety present in camptothecin, resulting in improved stability [, ].

Q13: Are there any strategies to further enhance the stability and bioavailability of this compound?

A14: Complexation of this compound with cyclodextrins, particularly hydroxypropyl-β-cyclodextrin, has shown promise in enhancing its stability, solubility, and consequently, its antitumor activity in vitro [].

Q14: When was this compound first isolated and what were the initial findings about its activity?

A27: this compound was isolated from the Chinese medicinal plant Peganum nigellastrum and initially demonstrated cytotoxic activity against murine leukemia P-388 cells [, ].

Q15: Are there any cross-disciplinary applications of this compound research?

A28: The development of new synthetic methodologies for this compound and its derivatives involves collaborations between organic chemistry, medicinal chemistry, and pharmacology, contributing to advancements in synthetic strategies and drug discovery [, , , ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.